

3,3-Dimethoxybutan-2-one literature review and citations

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Compound of Interest

Compound Name: 3,3-Dimethoxybutan-2-one

Cat. No.: B1329833

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An In-depth Technical Guide to 3,3-Dimethoxybutan-2-one

This technical guide provides a comprehensive overview of **3,3-dimethoxybutan-2-one** (CAS No. 21983-72-2), a versatile ketone and acetal used as a reagent and building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and other chemical fields.

Chemical and Physical Properties

3,3-Dimethoxybutan-2-one, also known as diacetyl-mono-dimethylacetal, is a clear, colorless liquid with a fruity odor. It is a biacetyl monoketal, soluble in organic solvents and sparingly soluble in water. Its key properties are summarized below.

Table 1: Physical and Chemical Properties of **3,3-Dimethoxybutan-2-one**

Property	Value	References
Molecular Formula	C ₆ H ₁₂ O ₃	
Molecular Weight	132.16 g/mol	
IUPAC Name	3,3-dimethoxybutan-2-one	
CAS Number	21983-72-2	
Canonical SMILES	CC(=O)C(C)(OC)OC	
Density	0.961 g/cm ³ to 0.987 g/mL at 25 °C	
Boiling Point	145-146 °C	
Flash Point	45 °C	
Refractive Index	n _{20/D} 1.407	
Vapor Pressure	4.85 mmHg at 25°C	
Polar Surface Area	35.53 Å ²	

Synthesis Protocols

Several methods for the synthesis of **3,3-dimethoxybutan-2-one** have been reported. The most common procedures involve the reaction of butane-2,3-dione (also known as diacetyl) with a methanol source.

Method 1: Acid-Catalyzed Acetalization

This procedure involves the reaction of 2,3-butanedione with trimethyl orthoformate using p-toluenesulfonic acid as a catalyst.

Experimental Protocol:

- To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).
- Prepare a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g).

- Slowly add the trimethyl orthoformate mixture dropwise to the reaction flask while maintaining the temperature at 15 °C.
- Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.
- After the reaction is complete, add potassium carbonate (1 g) to neutralize the mixture and continue stirring for 1 hour.
- Perform distillation under reduced pressure (100 mmHg) to collect the crude product.
- For further purification, conduct a secondary distillation at 90 °C and 200 mbar.
- The final product is obtained with a reported yield of 83%.

Method 2: Silyl-Mediated Acetalization

This alternative synthesis route uses chlorotrimethylsilane as a reagent to facilitate the reaction between butane-2,3-dione and methanol.

Experimental Protocol:

- Combine Butane-2,3-dione and Methanol in a reaction vessel.
- Add chlorotrimethylsilane as the reagent.
- Maintain the reaction at ambient temperature for 18 hours.
- This method has been reported to achieve a yield of approximately 91%.

Table 2: Comparison of Synthesis Yields

Method	Reagents	Conditions	Yield	Reference
Acid-Catalyzed Acetalization	2,3-Butanedione, Trimethyl orthoformate, p-Toluenesulfonic acid	15 °C, 7 hours	83%	
Silyl-Mediated Acetalization	Butane-2,3-dione, Methanol, Chlorotrimethylsilane	Ambient temp., 18 hours	91%	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,3-dimethoxybutan-2-one**.

Table 3: Key Spectroscopic Data

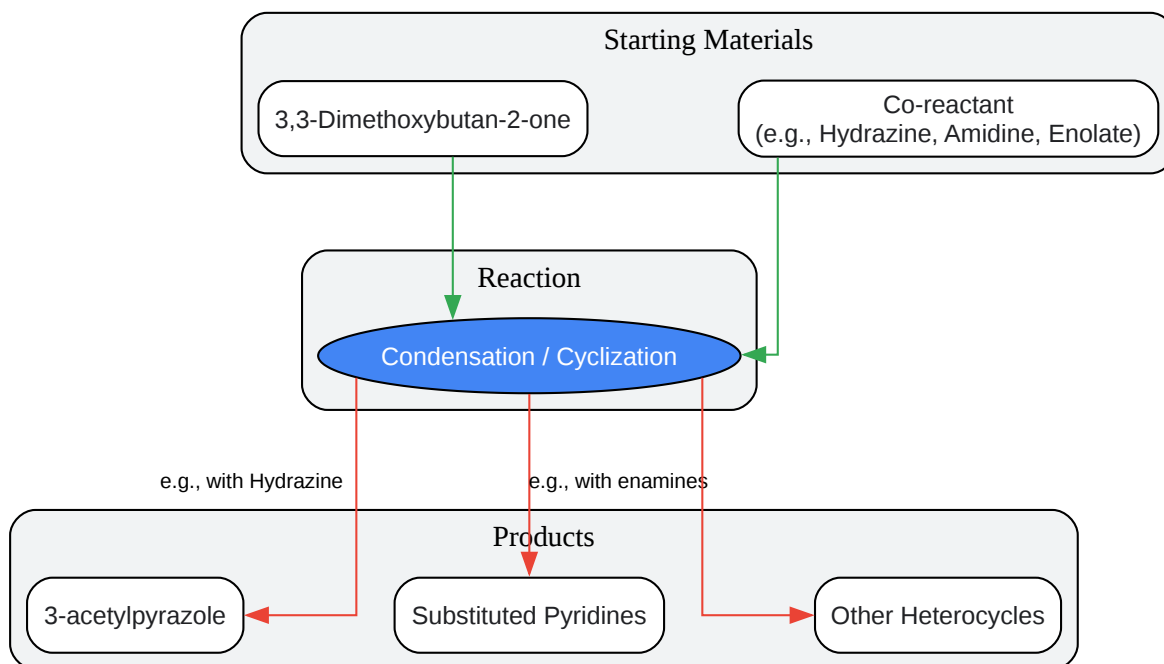
Technique	Key Peaks / Signals	Reference
¹ H NMR	Consistent with the expected structure.	
¹³ C NMR	Spectra available for review.	
Mass Spec (GC-MS)	Top Peak (m/z): 43; 2nd Highest: 89; 3rd Highest: 73.	
FTIR / IR	Spectra available for review.	
Raman	Spectrum available for review.	

Reactivity and Applications in Synthesis

3,3-Dimethoxybutan-2-one is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. Its dual functionality (ketone and acetal) allows for selective reactions.

Logical Workflow: Synthesis of Heterocycles

The general workflow involves utilizing **3,3-dimethoxybutan-2-one** as a precursor that can undergo cyclization or condensation reactions with other reagents to form various ring systems.



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Caption: General reaction pathway for synthesizing heterocycles.

Specific Applications:

- **Synthesis of 3-acetylpyrazole:** It is used in the preparation of 3-acetylpyrazole.
- **Synthesis of Substituted Pyridines:** It serves as a starting reagent for the synthesis of compounds like 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.
- **Carbon-Carbon Bond Formation:** It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.

- **Pharmaceutical and Fragrance Intermediate:** The compound acts as a building block in the synthesis of certain pharmaceuticals and is used as a fragrance ingredient.

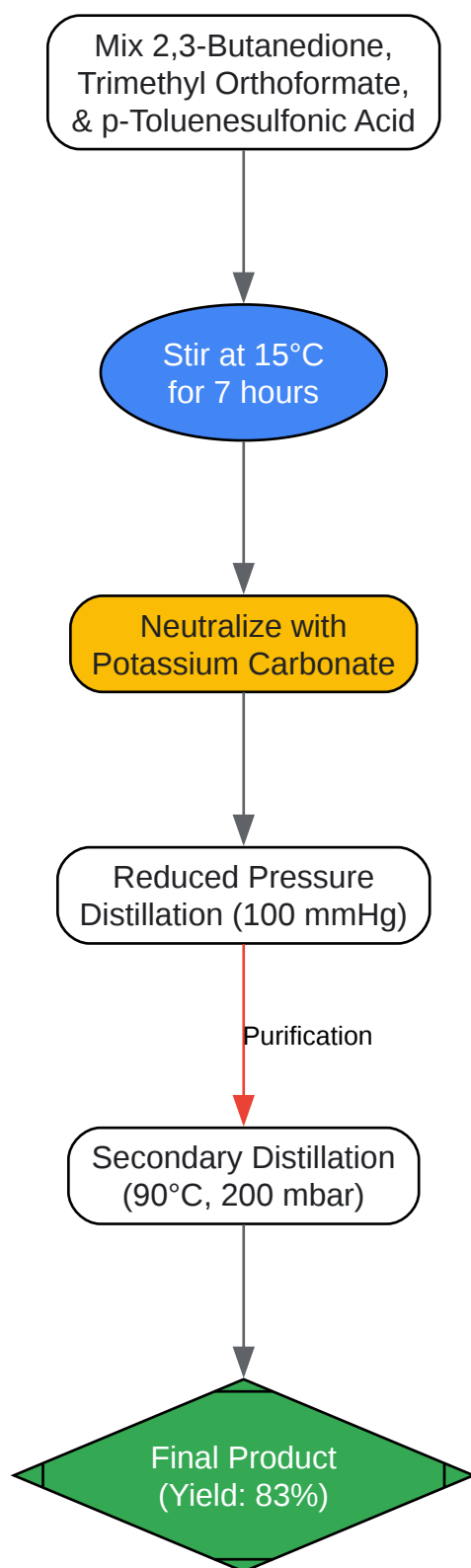
Safety and Handling

3,3-Dimethoxybutan-2-one is a flammable liquid and vapor (Flash Point 45 °C). It may cause skin and eye irritation.

- **Handling:** Handle with care in a well-ventilated area. Keep away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
- **Storage:** Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed. Storage temperatures are typically recommended between 10°C and 25°C.
- **Disposal:** Dispose of the chemical in accordance with local, state, and federal regulations. It is often recommended to burn in a chemical incinerator equipped with an afterburner and scrubber.

Synthesis Workflow: Acid-Catalyzed Acetalization

The following diagram illustrates the workflow for the acid-catalyzed synthesis method described in Section 2.1.



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Caption: Experimental workflow for the synthesis of **3,3-dimethoxybutan-2-one**.

- To cite this document: BenchChem. [3,3-Dimethoxybutan-2-one literature review and citations]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329833#3-3-dimethoxybutan-2-one-literature-review-and-citations]

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